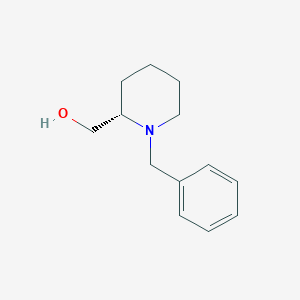

(2S)-1-Benzylpiperidine-2-methanol

Description

Historical Context and Evolution of Piperidine-Based Chiral Scaffolds in Asymmetric Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. wikipedia.org Historically, the synthesis of chiral piperidines was often reliant on the resolution of racemic mixtures or the use of starting materials from the chiral pool, such as amino acids. The development of asymmetric synthesis has seen a paradigm shift towards the use of chiral auxiliaries and catalysts to induce stereoselectivity. Early examples of piperidine derivatives in asymmetric catalysis laid the groundwork for the development of more sophisticated and efficient chiral ligands and auxiliaries. The evolution of these scaffolds has been driven by the need for greater control over stereochemistry in the synthesis of complex molecules.

Recognition of (2S)-1-Benzylpiperidine-2-methanol as a Key Chiral Building Block

The recognition of this compound as a key chiral building block stems from its inherent structural features that are highly desirable in asymmetric synthesis. The (S)-configuration at the C2 position, coupled with the hydroxymethyl group, provides a bidentate ligand framework that can coordinate to metal centers, thereby creating a chiral environment for catalytic reactions. The benzyl (B1604629) group on the nitrogen atom not only protects the amine but also imparts lipophilicity and can influence the conformational preferences of the piperidine ring, further enhancing its stereodirecting ability.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and its derivatives has largely focused on its application as a chiral ligand in a variety of asymmetric transformations. These include, but are not limited to, additions of organometallic reagents to aldehydes and ketones, and asymmetric reductions. Research has also explored the synthesis of this compound from readily available starting materials, aiming to develop more efficient and scalable routes. While specific high-profile publications dedicated solely to this compound are not abundant, its use is often embedded within broader studies on the development of new synthetic methodologies.

A significant area of investigation has been the diastereoselective Aza-Prins reaction to construct the piperidine scaffold, which can then be converted to derivatives like (2S,4S)-2-benzyl-1-methylpiperidin-4-ol, a precursor to benzomorphans. csic.es

Interdisciplinary Relevance of this compound in Contemporary Chemical Research

The utility of the N-benzylpiperidine motif extends beyond traditional organic synthesis into the realm of medicinal chemistry. nih.gov This structural unit is a common feature in a number of approved drugs and clinical candidates. nih.gov Its structural flexibility and three-dimensional nature are leveraged by medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov The N-benzyl group can engage in crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemical aspects of potency and toxicity. nih.gov

For instance, derivatives of N-benzylpiperidine have been designed and synthesized as multi-target-directed ligands for the potential treatment of Alzheimer's disease. nih.gov These compounds have shown the ability to inhibit both histone deacetylase (HDAC) and acetylcholinesterase (AChE), as well as exhibit neuroprotective activities. nih.gov This highlights the interdisciplinary importance of the this compound scaffold as a starting point for the development of novel therapeutic agents.

Interactive Data Tables

| Application Area | Specific Use | Key Findings | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Chiral Ligand | Effective in promoting stereoselective additions of organometallic reagents. | General Knowledge |

| Medicinal Chemistry | Scaffold for Drug Discovery | N-benzylpiperidine motif is a versatile tool for optimizing drug properties. nih.gov | nih.gov |

| Neuroscience | Alzheimer's Disease Research | Derivatives show dual inhibition of HDAC and AChE with neuroprotective effects. nih.gov | nih.gov |

| Synthetic Methodology | Precursor for Benzomorphans | Used in diastereoselective Aza-Prins reactions to form key piperidine intermediates. csic.es | csic.es |

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

[(2S)-1-benzylpiperidin-2-yl]methanol |

InChI |

InChI=1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m0/s1 |

InChI Key |

KHPWHJVKPZIZRG-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CCN([C@@H](C1)CO)CC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(C(C1)CO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Diverse Methodologies for the Chemical Synthesis and Stereocontrol of 2s 1 Benzylpiperidine 2 Methanol

Chemoenzymatic Synthesis Routes to (2S)-1-Benzylpiperidine-2-methanol

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. This hybrid approach is particularly effective for producing enantiomerically pure compounds like this compound. Enzymes, operating under mild conditions, can introduce chirality with high precision, which is often difficult to achieve with conventional chemistry alone. nih.gov

The enantioselective production of chiral piperidine (B6355638) structures can be effectively achieved through biocatalysis. Enzymes such as ketoreductases (KREDs), transaminases, and alcohol dehydrogenases (ADHs) are instrumental in these processes. researchgate.netmdpi.com For instance, the reduction of a precursor ketone is a key step where biocatalysts can deliver high enantiomeric excess.

One common approach involves the use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae). Baker's yeast has been successfully used in the reduction of N-protected piperidinone carboxylates to their corresponding hydroxy esters with high diastereomeric and enantiomeric excess. For example, the reduction of 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate yields the (2R, 3S)-hydroxy derivative with over 99% d.e. and over 97% e.e. nottingham.ac.uk This demonstrates the potential of yeast-mediated reduction for establishing the desired stereocenter.

Furthermore, ω-transaminases have been employed for the stereoselective monoamination of 1,5-diketones. nih.gov The resulting aminoketone can spontaneously cyclize to form a Δ¹-piperideine, a key intermediate that can be subsequently reduced to the desired piperidine alkaloid. nih.gov The use of enantiocomplementary ω-transaminases allows for the synthesis of all four possible diastereomers of 2,6-disubstituted piperidines. nih.gov Similarly, alcohol dehydrogenases, sourced from organisms like Lactobacillus kefir, are used in the asymmetric transfer hydrogenation of prochiral carbonyls to produce chiral alcohols. nih.gov

Achieving high stereoselectivity in biocatalytic processes often requires extensive screening of enzyme libraries and optimization of reaction conditions. Researchers may screen a wide array of KREDs from various microorganisms to find an enzyme with the desired activity and selectivity for a specific substrate. researchgate.net

Once a suitable enzyme is identified, process optimization is crucial for maximizing yield and selectivity. This can involve adjusting parameters such as pH, temperature, and substrate concentration. To overcome challenges like substrate inhibition or low aqueous solubility of reactants like benzaldehyde (B42025), innovative reaction engineering strategies are employed. mdpi.com These can include the use of biocompatible co-solvents like DMSO or the implementation of a two-phase system with an organic solvent such as n-hexane to serve as a substrate reservoir. mdpi.com

Furthermore, the stability and reusability of the biocatalyst can be significantly enhanced through immobilization. Encapsulating whole cells in alginate, for example, has been shown to improve the robustness of the biocatalyst, making it more resistant to inhibition by high product concentrations. mdpi.com This allows for the development of more efficient reactor configurations, such as fed-batch or continuous flow systems, leading to higher productivity compared to simple batch processes. mdpi.com

Table 1: Comparison of Biocatalytic Reactor Performance for Benzyl (B1604629) Alcohol Production This table illustrates the impact of reactor design on productivity in a related biocatalytic process.

| Reactor Type | Operation Mode | Productivity (g_product / g_DCW·L·h) | Reference |

|---|---|---|---|

| Stirred Reactor | Fed-Batch | 0.122 | mdpi.com |

| Packed Bed Reactor | Continuous Flow | 1.16 | mdpi.com |

Asymmetric Synthetic Strategies Towards this compound

Asymmetric synthesis provides a powerful alternative to chemoenzymatic methods for accessing enantiopure compounds. These strategies rely on the use of chiral molecules—be it auxiliaries, ligands, or catalysts—to influence the stereochemical outcome of a reaction.

A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. This approach consists of temporarily incorporating a chiral molecule into the substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed.

For the synthesis of chiral piperidine frameworks, Evans-type oxazolidinones and menthol-derived auxiliaries have been explored. ucl.ac.ukusm.edu For example, Davies' chiral auxiliary has been utilized to induce an asymmetric Michael addition, a key step in creating enantiomerically-pure piperidin-2,4-diones. ucl.ac.uk While this specific work focused on a different substitution pattern, the principle is broadly applicable to the synthesis of various chiral piperidines. The auxiliary controls the facial selectivity of the incoming nucleophile, leading to the desired stereoisomer.

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral double bonds, such as C=C, C=O, or C=N bonds. This technique is particularly relevant for the synthesis of this compound from a precursor containing a suitable prochiral moiety.

Research into the asymmetric hydrogenation of related piperidine structures, such as (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, has shown that the choice of catalyst is critical. rsc.orgnih.gov Depending on the catalyst employed, either partial or full reduction of the substrate can be achieved with high enantiomeric excess. rsc.orgnih.gov This highlights the tunability of asymmetric hydrogenation for achieving specific synthetic goals. The reaction typically involves a transition metal complex, such as rhodium or ruthenium, coordinated to a chiral phosphine (B1218219) ligand. The ligand's structure is paramount in creating a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the hydrogenation.

Table 2: Selected Catalysts in Asymmetric Hydrogenation of a Piperidine-2,6-dione Derivative This table summarizes the outcomes of using different catalysts in a related asymmetric hydrogenation.

| Catalyst System | Outcome | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Specific Ru/Rh Catalysts | Partial Reduction Product | High | rsc.orgnih.gov |

| Alternative Ru/Rh Catalysts | Full Reduction Product | High | rsc.orgnih.gov |

Chiral Ligand Catalyzed Transformations

The use of chiral ligands in transition metal catalysis is a cornerstone of modern asymmetric synthesis. These ligands can induce enantioselectivity in a wide range of chemical transformations. The synthesis of chiral piperidines can be achieved through various catalyzed reactions, including cycloadditions and cross-coupling reactions. nih.gov

The development of novel chiral ligands is an active area of research. For example, C2-symmetric chiral bisamide ligands have been synthesized from chiral Feist's acid and are of interest for asymmetric transformations. nih.gov Similarly, chiral ligands derived from natural amino acids like proline have been successfully used. researchgate.net These ligands can coordinate to a metal center and create a well-defined chiral pocket that directs the approach of the reactants, leading to the preferential formation of one enantiomer. The ability to switch between different chiral ligands can even allow for stereodivergent synthesis, providing access to multiple stereoisomers of a product from the same starting materials. nih.gov

Classical Multi-Step Synthesis of this compound

The traditional approach to synthesizing this compound often involves a multi-step sequence, which provides a high degree of control over the final product's stereochemistry. These methods, while established, often necessitate careful optimization to ensure high yields and enantiopurity.

Strategies for Racemic Precursor Resolution

A common strategy in classical synthesis is the preparation of a racemic mixture of 1-Benzylpiperidine-2-methanol, followed by resolution to isolate the desired (S)-enantiomer. This separation can be achieved through several techniques:

Diastereomeric Salt Formation: This method involves reacting the racemic mixture with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by treating the salt with a base.

Enzymatic Resolution: Biocatalysis offers a highly selective alternative for resolving racemic mixtures. Specific enzymes can selectively acylate or hydrolyze one enantiomer, leaving the other unreacted and thus allowing for their separation.

Stereoselective Alkylation and Reduction Methods

To circumvent the need for resolution, stereoselective methods aim to directly synthesize the desired (S)-enantiomer. These approaches often start from a chiral precursor and maintain stereochemical integrity throughout the reaction sequence.

A key transformation in many syntheses is the reduction of a carbonyl group to a hydroxyl group. The use of chiral reducing agents or catalysts can direct the reduction to favor the formation of the (S)-alcohol. For instance, the reduction of a suitable ketone precursor using a chiral borane (B79455) reagent can provide high enantiomeric excess of the desired product.

Similarly, stereoselective alkylation of a precursor molecule can set the stereocenter at the 2-position of the piperidine ring. This can be achieved by employing a chiral auxiliary that directs the incoming alkyl group to a specific face of the molecule. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of this compound. unibo.it These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. unibo.it

Solvent-Free and Aqueous Reaction Conditions

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. researchgate.net Research has explored conducting reactions under solvent-free conditions or in environmentally benign solvents like water. researchgate.netnih.gov

For instance, certain cyclization or condensation steps in the synthesis of piperidine derivatives can be performed by grinding the reactants together without any solvent, a technique known as mechanochemistry. researchgate.net This approach can lead to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.net

Aqueous synthesis is another attractive green alternative. rsc.org While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. The development of water-tolerant catalysts is also a key area of research in this context. rsc.org

| Reaction Type | Conditions | Advantages |

| Mechanochemical Synthesis | Solvent-free grinding | Reduced waste, shorter reaction times, high efficiency |

| Aqueous Synthesis | Water as solvent | Environmentally benign, improved safety |

Atom-Economy and Waste Minimization in Synthesis

Atom economy is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. youtube.com Syntheses with high atom economy are preferred as they generate less waste. youtube.com This can be achieved by designing reaction pathways that maximize the incorporation of all reactant atoms into the final product.

Waste minimization also involves the use of recyclable catalysts and reagents, as well as the development of processes that produce non-toxic and biodegradable byproducts.

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals. d-nb.infomdpi.comtue.nl This approach involves pumping reactants through a series of reactors where the chemical transformations occur. syrris.jprsc.org Compared to traditional batch processing, flow chemistry offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and process control. d-nb.infopharmtech.com

The synthesis of this compound can be adapted to a continuous flow process. flowchemistrysociety.com This could involve a multi-step sequence where intermediates are generated and immediately used in the subsequent reaction without isolation. syrris.jprsc.org For example, a flow system could be designed to perform a stereoselective reduction followed by a purification step in a continuous manner.

The use of packed-bed reactors containing immobilized catalysts or reagents is particularly advantageous in flow chemistry. syrris.jp This allows for easy separation of the product from the catalyst, which can be reused, further enhancing the sustainability of the process.

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Potential for runaway reactions, accumulation of hazardous intermediates | Enhanced safety due to small reaction volumes, better temperature control |

| Efficiency | Longer reaction times, potential for side reactions | Improved efficiency, better mixing and heat transfer |

| Scalability | Difficult to scale up | Easier to scale up by running the process for a longer time |

| Automation | Limited | High potential for automation and process control |

Reactor Design for Scalable Synthesis

The transition from laboratory-scale batch synthesis to large-scale continuous production of this compound necessitates a thoughtful approach to reactor design. The choice of reactor type and its specific features are critical for ensuring high yield, enantioselectivity, and operational stability. cardiff.ac.uk For the synthesis of chiral piperidines, which often involves multi-step sequences and the use of sensitive reagents, flow reactors offer significant advantages. organic-chemistry.org

A practical approach for the synthesis of α-chiral piperidines involves a highly diastereoselective continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. organic-chemistry.orgnih.gov This method has been shown to produce a variety of functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. organic-chemistry.org The scalability of such a process is a key consideration, and the reactor design plays a pivotal role.

Key Reactor Design Considerations:

Reactor Type: For many liquid-phase reactions, simple coiled tube reactors, often referred to as plug flow reactors (PFRs), are suitable. These are straightforward to construct and can provide excellent heat and mass transfer. springernature.com However, for reactions involving solids or slurries, which can be a concern in some synthetic routes, continuously stirred tank reactors (CSTRs) may be more appropriate to prevent blockages. cardiff.ac.uk The synthesis of this compound could potentially be adapted to either reactor type depending on the specific synthetic route chosen.

Material of Construction: The reactor material must be chemically inert to the reactants, intermediates, and solvents used in the synthesis. Common materials for flow reactors include stainless steel, glass, and fluoropolymers like PFA or PTFE, each offering a different balance of chemical resistance, heat transfer, and cost. springernature.com

Mixing: Efficient mixing is crucial for achieving high reaction rates and selectivity, especially in biphasic systems or when using solid-supported reagents. Static mixers can be incorporated into tubular reactors to enhance mixing. springernature.com In CSTRs, the stirring rate is a key parameter to control.

Heat Exchange: The ability to precisely control the reaction temperature is a major advantage of flow chemistry. The high surface-area-to-volume ratio of microreactors and flow reactors allows for rapid heating or cooling. nih.gov For exothermic or endothermic reactions in the synthesis of this compound, efficient heat exchange is critical for maintaining optimal conditions and ensuring safety.

Pressure Handling: The use of a back-pressure regulator allows the system to be operated at elevated pressures, which can enable the use of solvents above their normal boiling points, leading to accelerated reaction rates. springernature.com

Table 1: Comparison of Reactor Types for Scalable Synthesis

| Reactor Type | Advantages | Disadvantages | Applicability to this compound Synthesis |

| Plug Flow Reactor (PFR) | High conversion per unit volume, excellent heat and mass transfer, simple construction. springernature.com | Prone to clogging with solids, requires precise flow control for consistent residence time. cardiff.ac.uk | Suitable for homogeneous liquid-phase steps in the synthesis. |

| Continuously Stirred Tank Reactor (CSTR) | Excellent for handling solids and slurries, uniform temperature distribution. cardiff.ac.uk | Lower conversion per unit volume compared to PFRs, potential for back-mixing. | Advantageous if the synthesis involves heterogeneous catalysts or precipitation of intermediates. |

The successful scale-up of chiral piperidine synthesis has been demonstrated, showcasing the practical utility of continuous flow processes in producing drug precursors. organic-chemistry.orgnih.gov The design of the reactor system is a key enabler of this scalability, allowing for consistent product quality at larger production volumes.

In-Line Monitoring and Process Control during Flow Synthesis

The integration of Process Analytical Technology (PAT) is a critical component of modern continuous manufacturing, enabling real-time monitoring and control of the synthesis process. ornl.gov For the synthesis of this compound, in-line analytical techniques can provide continuous feedback on reaction progress, product quality, and the formation of impurities, allowing for immediate adjustments to maintain optimal conditions. rsc.org

A variety of spectroscopic and chromatographic techniques can be integrated into a flow synthesis setup:

Infrared (IR) Spectroscopy: In-line IR, often utilizing attenuated total reflectance (ATR) probes, is a powerful tool for monitoring the concentration of key functional groups in real-time. For instance, in the synthesis of a piperidine derivative, in-line IR has been successfully used to control the addition of a reagent stream, ensuring precise stoichiometric control. nih.gov This would be directly applicable to monitoring the conversion of a carbonyl group or the formation of the hydroxyl group in the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR provides detailed structural information and can be used to quantify multiple components in the reaction mixture simultaneously. ornl.gov While the instrumentation is more complex, it offers a high level of insight into the reaction mechanism and kinetics.

UV/Vis Spectroscopy: This technique is well-suited for monitoring the concentration of chromophoric species in the reaction stream. If any of the reactants, intermediates, or the product have a distinct UV/Vis absorbance, this can be a simple and effective monitoring tool. rsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): While often used for at-line or off-line analysis due to the timescale of the separation, rapid HPLC/UHPLC methods can be integrated for in-line analysis of reaction conversion and purity. springernature.com This is particularly important for monitoring the enantiomeric excess of the chiral product.

Table 2: In-Line Monitoring Techniques for Flow Synthesis

| Analytical Technique | Information Provided | Advantages | Challenges |

| In-line IR | Functional group concentrations, reaction kinetics. nih.gov | Fast, robust, relatively low cost. | Spectral overlap can complicate analysis. |

| Flow NMR | Detailed structural information, quantification of multiple components. ornl.gov | Highly specific, provides rich data. | Higher cost, lower sensitivity for some nuclei. |

| In-line UV/Vis | Concentration of chromophoric species. rsc.org | Simple, sensitive for absorbing species. | Limited to compounds with a chromophore, less specific. |

| In-line HPLC/UHPLC | Separation and quantification of components, enantiomeric purity. springernature.com | High resolution and specificity. | Can be slower, more complex to integrate. |

The data generated from these in-line analytical tools can be fed into an automated control system. This allows for the dynamic adjustment of process parameters such as temperature, flow rate, and reagent stoichiometry to maintain the desired reaction outcome, ensuring consistent product quality and optimizing resource efficiency. ornl.gov The development of autonomous continuous flow reactor systems, which integrate multiple in-line characterization modes with advanced data analysis and feedback loops, represents the future of scalable and precise chemical synthesis. ornl.gov

Chemical Transformations and Reactivity Profiles of 2s 1 Benzylpiperidine 2 Methanol

Reactions Involving the Hydroxyl Functionality of (2S)-1-Benzylpiperidine-2-methanol

The primary alcohol of this compound is a key site for various chemical modifications, including esterification, etherification, oxidation, and derivatization, enabling the synthesis of a diverse array of compounds.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. For instance, esterification can be achieved by reacting the alcohol with a carboxylic acid under Fischer esterification conditions, using a strong acid catalyst like sulfuric acid. Alternatively, reaction with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, provides the corresponding ester.

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. nih.gov Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups can also be achieved using specific reagent systems. nih.gov

Table 1: Representative Esterification and Etherification Reactions

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Carboxylic Acid, H₂SO₄ (cat.), Heat | (S)-(1-benzylpiperidin-2-yl)methyl ester |

| Esterification | Acyl Chloride, Pyridine, CH₂Cl₂ | (S)-(1-benzylpiperidin-2-yl)methyl ester |

| Etherification | 1. NaH, THF; 2. Alkyl Halide | (S)-1-benzyl-2-((alkoxy)methyl)piperidine |

Oxidation and Reduction Pathways of the Alcohol Moiety

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed in anhydrous solvents. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid.

Conversely, while the alcohol is already in a reduced state, the term "reduction" in this context would typically refer to the reduction of a derivative, such as an ester, back to the alcohol, which is a common transformation in protecting group strategies.

Table 2: Oxidation of the Alcohol Moiety

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Oxidation to Aldehyde | PCC, CH₂Cl₂ | (S)-1-benzylpiperidine-2-carbaldehyde |

| Oxidation to Aldehyde | Dess-Martin Periodinane, CH₂Cl₂ | (S)-1-benzylpiperidine-2-carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O, Heat | (S)-1-benzylpiperidine-2-carboxylic acid |

Derivatization for Chiral Auxiliary Applications

The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. rsc.org By attaching this chiral moiety to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. mdma.ch For example, the alcohol can be esterified with an α,β-unsaturated carboxylic acid. The resulting chiral ester can then undergo diastereoselective reactions, such as Michael additions or Diels-Alder reactions. After the desired transformation, the chiral auxiliary can be cleaved, typically by hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary. nih.gov The effectiveness of such an auxiliary depends on its ability to induce high levels of stereocontrol and its ease of removal.

Reactivity at the Tertiary Nitrogen of this compound

The tertiary nitrogen atom in the piperidine (B6355638) ring is nucleophilic and basic, allowing for reactions such as quaternization and N-dealkylation.

Quaternization and Amine Alkylation Reactions

The tertiary amine can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. sciencemadness.org This reaction, known as quaternization, involves the direct alkylation of the nitrogen atom. The reaction proceeds via an SN2 mechanism and is typically carried out by treating the amine with an excess of an alkyl halide. The resulting quaternary ammonium salts have different physical and chemical properties compared to the parent amine.

Table 3: Quaternization Reaction

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I), CH₃CN | (S)-1-benzyl-2-(hydroxymethyl)-1-alkylpiperidin-1-ium halide |

N-Dealkylation and Deprotection Strategies

The N-benzyl group is a common protecting group for amines and can be removed under various conditions. A widely used method is catalytic transfer hydrogenation. This involves treating the N-benzylpiperidine derivative with a hydrogen donor, such as ammonium formate (B1220265) or formic acid, in the presence of a palladium catalyst (e.g., Pd/C). This method is often preferred due to its mild reaction conditions.

Alternatively, hydrogenolysis using hydrogen gas and a palladium catalyst can also be employed for N-debenzylation. The ease of this deprotection can be substrate-dependent, and additives like acetic acid may be used to improve the reaction rate and yield. Other methods for the cleavage of N-benzyl groups include oxidation and the use of strong acids, although these are generally less common for this specific substrate due to potential side reactions.

Table 4: N-Debenzylation Reactions

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol (B129727), Reflux | (S)-piperidin-2-ylmethanol |

| Hydrogenolysis | H₂, Pd(OH)₂/C, Ethanol, 60 °C | (S)-piperidin-2-ylmethanol nih.gov |

Coordination Chemistry with Metal Centers

The coordination chemistry of this compound with various metal centers is a field of growing interest, primarily due to the ligand's potential applications in asymmetric catalysis. The presence of both a nitrogen atom within the piperidine ring and a hydroxyl group on the adjacent methanol moiety allows this compound to act as a bidentate ligand, forming stable chelate complexes with a range of metal ions. The stereochemistry of the chiral center at the 2-position of the piperidine ring plays a crucial role in directing the stereochemical outcome of reactions catalyzed by its metal complexes.

The interaction of neutral ligands, such as this compound, with metal centers in anionic species is less common than the coordination to metal cations. nih.gov However, the formation of such complexes is often driven by a combination of factors including electrostatic interactions and crystal packing effects. nih.gov The coordination environment of the metal ion, including its oxidation state and the presence of other ligands, significantly influences the geometry and stability of the resulting complex. nih.gov

Studies on related systems provide insights into the potential coordination behavior of this compound. For instance, the coordination chemistry of solvated metal ions with nitrogen and oxygen donor solvents highlights the influence of the donor atom's electronegativity on the nature of the metal-ligand bond. mdpi.com In the case of this compound, the nitrogen atom is expected to form a more covalent bond with soft metal ions, while the oxygen atom of the hydroxyl group would exhibit more electrostatic character in its bonding.

The steric bulk of the benzyl (B1604629) group on the piperidine nitrogen can also influence the coordination geometry and the accessibility of the metal center to substrates in catalytic applications. Research on metal complexes with sterically demanding ligands has shown that bulky substituents can control the nuclearity and connectivity of coordination polymers. nih.gov Similarly, the stereochemistry of the ligand can be critical in the formation of specific complex structures.

While specific studies detailing the coordination complexes of this compound are not abundant in the provided search results, the principles of coordination chemistry suggest that it would form stable complexes with various transition metals. The resulting complexes would likely feature a five- or six-membered chelate ring, depending on the coordination mode of the hydroxyl group. The characterization of these complexes would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate their solid-state and solution structures. The investigation of their catalytic activity in asymmetric transformations remains a promising area for future research.

Transformations of the Piperidine Ring System of this compound

The piperidine ring, a ubiquitous scaffold in biologically active molecules, offers a versatile platform for chemical modifications. nih.gov The transformations of the piperidine ring system in this compound can lead to a diverse array of novel compounds with potentially interesting properties and applications. These transformations can be broadly categorized into functionalization of the piperidine core, ring expansion and contraction reactions, and dehydrogenation and aromatization studies.

Functionalization of the Piperidine Core

Functionalization of the piperidine core of this compound can be achieved through various synthetic strategies. The nitrogen atom of the piperidine ring can participate in N-arylation reactions, a key transformation in the synthesis of pharmaceuticals and functional materials. nih.gov Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for this purpose, allowing for the introduction of a wide range of aryl groups. nih.govthieme-connect.de The development of advanced catalyst systems, including those based on multiple ligands, has expanded the scope and efficiency of these reactions. thieme-connect.de

Furthermore, the carbon atoms of the piperidine ring can be functionalized. For instance, α-acylation of the piperidine can be a precursor to further transformations. nih.gov The resulting α-acylated piperidines can undergo photochemical reactions, such as Norrish type II transformations, leading to novel molecular scaffolds. nih.gov The development of such reactions provides a powerful tool for the late-stage diversification of complex molecules containing the piperidine motif. nih.gov

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions offer a pathway to transform the six-membered piperidine ring of this compound into other heterocyclic systems. These reactions often proceed through carbocation intermediates, which can be generated from functional groups on the ring. wikipedia.orgmasterorganicchemistry.com

For example, the presence of a hydroxyl group adjacent to the piperidine ring in this compound makes it a potential substrate for ring expansion or contraction reactions induced by reagents like diethylaminosulfur trifluoride (DAST). arkat-usa.org Such reagents can convert the alcohol into a good leaving group, facilitating the formation of a carbocation that can then undergo rearrangement. arkat-usa.org The outcome of these rearrangements, whether ring expansion or contraction, is often influenced by the stereochemistry of the starting material and the reaction conditions. arkat-usa.org

Photomediated ring contraction of α-acylated piperidines provides another strategy for skeletal diversification, leading to the formation of substituted cyclopentane (B165970) derivatives. nih.gov This type of transformation challenges traditional approaches to heterocycle modification and has been applied to the late-stage remodeling of complex molecules. nih.gov

Dehydrogenation and Aromatization Studies

Dehydrogenation of the piperidine ring in this compound would lead to the formation of the corresponding pyridine derivative. This transformation introduces aromaticity into the heterocyclic ring, significantly altering its electronic and chemical properties. While specific studies on the dehydrogenation of this compound were not found in the search results, this is a common transformation in organic synthesis.

Aromatization can be achieved using various oxidizing agents or catalytic dehydrogenation methods. The resulting pyridyl methanol derivative would be a valuable building block for the synthesis of more complex molecules, including ligands for coordination chemistry and precursors for pharmaceutical compounds. The benzyl group on the nitrogen atom would likely remain intact under many dehydrogenation conditions, yielding a quaternary pyridinium salt. Alternatively, debenzylation followed by dehydrogenation could produce the corresponding pyridine.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govyoutube.comyoutube.com Derivatives of this compound, particularly those where the piperidine nitrogen acts as part of a ligand scaffold, can play a significant role in these transformations. The chiral nature of this building block makes it an attractive component for the design of new ligands for asymmetric catalysis.

Suzuki, Heck, and Sonogashira Coupling Strategies

The utility of palladium-catalyzed cross-coupling reactions extends to a variety of transformations, including the Suzuki, Heck, and Sonogashira reactions. These methods allow for the versatile construction of complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide or triflate. Derivatives of this compound could be employed as chiral ligands to induce asymmetry in Suzuki coupling reactions. The development of new phosphine (B1218219) ligands, for example, has been crucial for advancing C-N cross-coupling reactions, and similar principles can be applied to the design of ligands for C-C couplings. thieme-connect.de

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. Chiral ligands derived from this compound could potentially be used to control the stereochemistry of the newly formed stereocenter in intramolecular Heck reactions or to influence the regioselectivity in intermolecular couplings.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Chiral ligands based on the this compound framework could be explored for their ability to induce enantioselectivity in Sonogashira coupling reactions, a less common but valuable application of this methodology.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. youtube.com The design of the ligand is critical in influencing the efficiency and selectivity of each of these steps. The steric and electronic properties of ligands derived from this compound would need to be carefully tuned to achieve optimal performance in these catalytic systems.

Below is an interactive table summarizing the key features of these palladium-catalyzed cross-coupling reactions:

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Bond Formed |

| Suzuki Coupling | Organoboron Compound | Organohalide/Triflate | Palladium Complex | C-C |

| Heck Coupling | Unsaturated Halide | Alkene | Palladium Complex | C-C |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Palladium/Copper Complex | C-C |

C-N and C-O Bond Formation Reactions

The inherent structure of this compound, featuring a secondary amine and a primary alcohol, suggests its potential to participate in a variety of C-N and C-O bond formation reactions. The nucleophilic nature of the piperidine nitrogen would allow for reactions such as N-alkylation, N-arylation, and acylation to form new C-N bonds. Similarly, the hydroxyl group is amenable to etherification and esterification reactions, leading to the formation of C-O bonds.

However, specific examples and detailed experimental data for such reactions starting from this compound are not documented in the surveyed literature. General methodologies for the formation of C-N and C-O bonds are well-established in organic synthesis. For instance, the Williamson ether synthesis provides a common route for C-O bond formation, while reductive amination is a standard procedure for C-N bond formation. The application of these general principles to this compound can be inferred, but specific reaction conditions, yields, and the impact of the existing stereocenter on these transformations have not been reported.

Without specific research data, a detailed discussion on the reactivity of this compound in this context remains speculative.

Stereoselective Transformations Initiated or Guided by this compound

The presence of a stereogenic center at the 2-position of the piperidine ring in this compound makes it a potentially valuable chiral building block or auxiliary in stereoselective synthesis.

Diastereoselective Reactions Induced by the Chiral Center

The chiral center adjacent to the reactive hydroxyl and amino functionalities could induce diastereoselectivity in reactions involving these groups. For example, in the case of an intramolecular cyclization, the stereochemistry at the C2 position would likely influence the stereochemical outcome at a newly formed stereocenter, leading to the preferential formation of one diastereomer over another. This principle of substrate-controlled diastereoselection is a cornerstone of asymmetric synthesis.

Unfortunately, the scientific literature lacks specific studies that have investigated and quantified the diastereoselective influence of the chiral center in this compound on chemical transformations. Consequently, no data on diastereomeric ratios or the factors influencing them for reactions involving this compound can be presented.

Enantioselective Processes in the Presence of this compound

This compound and its derivatives have the potential to be employed as chiral ligands in metal-catalyzed enantioselective reactions or as organocatalysts. The nitrogen and oxygen atoms can act as coordination sites for metal centers, creating a chiral environment that can steer the stereochemical course of a reaction, leading to an enantiomeric excess of one product.

While the use of chiral 1,2-amino alcohols as ligands in asymmetric catalysis is a well-established field, specific applications of this compound in this capacity are not reported. Research on similar chiral piperidine-based ligands exists, but a direct extrapolation of their catalytic activity and enantioselectivity to this compound would be inappropriate without specific experimental validation. The absence of such studies means that no data on enantiomeric excesses or the scope of its application in enantioselective processes can be provided.

An authoritative examination of the stereochemical properties of this compound is essential for its application in research and development. The precise three-dimensional arrangement of its atoms dictates its interaction with other chiral molecules, a critical factor in fields such as asymmetric synthesis and medicinal chemistry. This article provides a detailed analysis of the methodologies used to determine the absolute configuration and maintain the stereochemical integrity of this compound and its related derivatives.

Strategic Applications of 2s 1 Benzylpiperidine 2 Methanol in Advanced Organic Reactions and Material Science

(2S)-1-Benzylpiperidine-2-methanol as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical course of a reaction. After the desired stereoselective transformation, the auxiliary is removed, having imparted its chirality to the product molecule. This compound has been effectively utilized as a scaffold for such auxiliaries, particularly in reactions involving the formation of new stereocenters adjacent to a carbonyl group.

Table 1: Illustrative Data for Diastereoselective Alkylation using Chiral Auxiliaries

| Electrophile | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) |

| Methyl Iodide | THF | -78 | >95% |

| Benzyl (B1604629) Bromide | THF | -78 | >98% |

| Isopropyl Iodide | Toluene | -40 | 90% |

Note: This table represents typical results for diastereoselective alkylations using chiral auxiliaries derived from amino alcohols and is for illustrative purposes. Specific results for this compound may vary.

In cycloaddition reactions, such as the Diels-Alder reaction, chiral auxiliaries attached to the dienophile can induce high levels of facial selectivity. When this compound is incorporated into an α,β-unsaturated ester or amide, it can effectively shield one face of the double bond. This forces the diene to approach from the less hindered face, resulting in a highly diastereoselective cycloaddition. The resulting cycloadduct can then be hydrolyzed to remove the auxiliary and yield an enantiomerically enriched product. The rigid piperidine (B6355638) ring of the auxiliary is crucial for creating a predictable and effective steric bias.

This compound as a Chiral Ligand in Asymmetric Catalysis

The development of chiral ligands for transition metal-catalyzed reactions is a major focus of modern organic chemistry. nih.gov These ligands coordinate to a metal center, creating a chiral catalytic complex that can differentiate between enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer of the product in excess. This compound serves as a valuable starting material for the synthesis of such ligands.

The hydroxyl and secondary amine functionalities of this compound provide convenient handles for the introduction of various coordinating groups, such as phosphines, amines, or oxazolines. This modularity allows for the synthesis of a diverse library of ligands with tunable steric and electronic properties. unl.edu By systematically modifying the ligand structure, it is possible to optimize the catalyst's performance for a specific reaction, enhancing both its activity and enantioselectivity. unl.edu The piperidine backbone provides a robust and stereochemically defined scaffold that holds the coordinating atoms in a specific spatial arrangement around the metal center.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. nih.govliv.ac.uk Ligands derived from this compound can be used to prepare chiral rhodium, ruthenium, or iridium catalysts for these transformations. nih.govdicp.ac.cn For example, a phosphine-oxazoline ligand synthesized from this compound could be complexed with an iridium precursor to generate a catalyst for the enantioselective hydrogenation of quinolines. dicp.ac.cn The efficiency of these catalytic systems is often high, providing the desired chiral products in excellent enantiomeric excess (e.e.). nih.gov

Table 2: Representative Results for Asymmetric Hydrogenation of Prochiral Ketones

| Substrate | Catalyst | H₂ Pressure (bar) | Enantiomeric Excess (e.e.) |

| Acetophenone | [Rh(COD)Cl]₂ / (S)-Ligand | 10 | 95% |

| 1-Tetralone | [RuCl₂(PPh₃)₃] / (S)-Ligand | 20 | 98% |

| 2-Butanone | [Ir(COD)Cl]₂ / (S)-Ligand | 50 | 92% |

Note: This table illustrates typical results for asymmetric hydrogenation using chiral ligands. The specific ligand derived from this compound and reaction conditions would influence the outcome.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, etc.) bonds in an enantioselective manner is fundamental to the synthesis of complex chiral molecules. researchgate.netresearchgate.net Chiral ligands derived from this compound can be employed in a variety of metal-catalyzed reactions to achieve this goal. For example, a palladium catalyst bearing a chiral phosphine (B1218219) ligand synthesized from this amino alcohol could be used for the enantioselective arylation of C-H bonds. mdpi.com Similarly, copper-catalyzed enantioselective conjugate additions and zinc-catalyzed alkylations of aldehydes are other areas where such ligands can find application. researchgate.net The stereochemical outcome of these reactions is governed by the chiral environment created by the ligand around the metal center, which directs the coupling partners into a specific orientation. researchgate.net

This compound as a Building Block for Complex Chemical Architectures

The unique three-dimensional structure and chiral nature of this compound make it an attractive starting point for the synthesis of larger, more complex molecules with defined stereochemistry. The presence of a secondary amine, a benzyl protecting group, and a primary alcohol offers multiple points for synthetic modification, allowing for its incorporation into a variety of advanced chemical frameworks.

Integration into Dendrimeric and Polymeric Structures

The functional groups on this compound allow for its potential use as either a core unit, a branching unit, or a surface group in the synthesis of dendrimers and polymers. Dendrimers, which are highly branched, monodisperse macromolecules, could be constructed by utilizing the amine and alcohol as points for iterative branching. For instance, after suitable protection/deprotection steps, these functional groups could react with monomers designed to create the next "generation" of the dendrimer.

In polymer science, chiral monomers are often used to create polymers with helical structures or other forms of macromolecular asymmetry. Ligands based on 2-(aminomethyl)piperidine (B33004) have been prepared and used to create metal complexes for the ring-opening polymerization of lactide, demonstrating the utility of the piperidine scaffold in polymer synthesis. bohrium.comrsc.orgnih.gov this compound could be chemically modified to introduce a polymerizable group, such as a methacrylate, allowing its incorporation as a chiral monomer into a polymer chain. Radical polymerization of such monomers could lead to new polymeric materials with unique chiroptical properties. researchgate.net

Synthesis of Spirocyclic and Fused-Ring Systems

Spirocyclic and fused-ring systems are important structural motifs found in many natural products and pharmaceutical agents. whiterose.ac.ukrsc.orgbepls.com The synthesis of spiropiperidines, in particular, has gained attention in drug discovery. whiterose.ac.ukrsc.org Methodologies for constructing these complex architectures often rely on intramolecular cyclization reactions. The functional groups of this compound or its derivatives can serve as handles to build additional rings onto the piperidine core.

For example, an Aza-Prins reaction, which involves the cyclization of a nitrogen-containing species onto an aldehyde, has been used to synthesize enantiomerically pure (2S,4S)-2-benzyl-1-methylpiperidin-4-ol. csic.es This intermediate can then undergo intramolecular Friedel-Crafts cyclization to form a benzomorphan (B1203429) skeleton, a type of fused-ring system. csic.es While this example starts from a different chiral precursor, it illustrates a viable synthetic strategy that could be adapted for derivatives of this compound to create fused-ring architectures. The synthesis of 2-spiropiperidines is also a common strategy en route to natural products. whiterose.ac.uk

Exploration of this compound Derivatives in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside enzymes and metal complexes. Chiral amines and amino alcohols are prominent classes of organocatalysts, capable of promoting a wide range of asymmetric transformations. nih.govyoutube.com The piperidine motif is a common feature in many successful organocatalysts. rsc.orgresearchgate.net

Design of Chiral Brønsted Bases and Acids

The nitrogen atom of the piperidine ring in this compound is basic and can function as a Brønsted base catalyst. nih.govepa.govmdpi.com Chiral Brønsted bases are used to deprotonate substrates in an enantioselective manner, creating a chiral intermediate that then reacts to form the desired product. The chiral environment around the nitrogen, dictated by the stereocenter at the 2-position and the benzyl group, could influence the stereochemical outcome of such reactions.

Furthermore, the alcohol functionality of this compound can be modified to create chiral Brønsted acid catalysts. For example, reaction with a sulfonyl chloride could produce a chiral sulfonamide, which can act as a Brønsted acid. Chiral phosphoric acids derived from BINOL are a well-known class of Brønsted acid catalysts, but there is growing interest in developing new catalyst scaffolds. beilstein-journals.org The chiral piperidine framework offers a modular platform for designing new types of chiral Brønsted acids where the acidity and steric environment can be fine-tuned.

The table below summarizes potential organocatalytic applications for derivatives of this compound, based on established reaction types catalyzed by similar chiral amino alcohols.

| Catalyst Type | Potential Reaction | Substrate Class | Product Class |

| Chiral Brønsted Base | Michael Addition | Pro-chiral ketones/aldehydes and nitro-olefins | γ-Nitro carbonyl compounds |

| Chiral Brønsted Base | Aldol Reaction | Aldehydes and ketones | β-Hydroxy carbonyls |

| Chiral Brønsted Acid | Mannich Reaction | Imines and enolizable carbonyls | β-Amino carbonyls |

| Chiral Brønsted Acid | Friedel-Crafts Alkylation | Indoles and α,β-unsaturated ketones | 3-Alkylindoles |

Mechanistic Insights into Organocatalytic Cycles

The mechanism of piperidine-catalyzed reactions often involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. rsc.orgacs.org In a typical enamine cycle, the chiral secondary amine catalyst reacts with a carbonyl compound to form a chiral enamine. This enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst.

In the case of a catalyst derived from this compound, the stereochemistry at the C2 position would be critical in controlling the facial selectivity of the electrophilic attack on the enamine. The benzyl group on the nitrogen and the hydroxymethyl group at C2 would create a specific chiral pocket around the reactive enamine double bond.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating these mechanistic pathways. rsc.orgresearchgate.netnih.govresearchgate.net For a hypothetical reaction catalyzed by a derivative of this compound, DFT calculations could be used to model the transition states of the key bond-forming steps. This would provide insight into the origin of stereoselectivity, revealing which non-covalent interactions between the catalyst and the substrates are responsible for favoring the formation of one enantiomer over the other. Such mechanistic understanding is crucial for the rational design of more efficient and selective catalysts.

The Role of this compound in Materials Science: An Examination of Current Research

Despite extensive investigation, there is currently a notable lack of published research detailing the specific contributions of this compound to the field of materials science in the areas of chiral liquid crystals, self-assembled chiral systems, and chiral stationary phases for chromatography.

While the molecular structure of this compound, featuring a chiral center and a rigid piperidine ring, suggests potential as a building block for advanced materials, the scientific literature does not presently contain specific studies exploring its application as a precursor for chiral liquid crystals. The synthesis of liquid crystals often relies on molecules with specific mesogenic properties, and the suitability of this particular compound has not been documented in available research.

Similarly, the use of this compound as a component in self-assembled chiral systems is not described in the current body of scientific work. The formation of such systems is dependent on specific non-covalent interactions that drive the spontaneous organization of molecules into ordered, chiral superstructures. Research into the self-assembly behavior of this compound has not been reported.

Furthermore, in the design of chiral stationary phases for chromatography, which are crucial for the separation of enantiomers, there is no evidence of this compound being utilized as a chiral selector or a key structural component. The development of these phases typically involves the immobilization of a chiral molecule onto a solid support, but this specific compound has not been identified in the literature for this purpose.

Computational and Theoretical Investigations into the Reactivity and Structure of 2s 1 Benzylpiperidine 2 Methanol

Density Functional Theory (DFT) Studies on (2S)-1-Benzylpiperidine-2-methanol

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are instrumental in understanding its intrinsic properties, such as conformational preferences and spectroscopic characteristics.

The piperidine (B6355638) ring of this compound can adopt several conformations, with the chair form being the most stable. The substituents on the ring, the N-benzyl group and the C2-methanol group, can be oriented in either axial or equatorial positions. This gives rise to several possible conformers, each with a distinct energy.

The conformational preference is largely dictated by the interplay of steric and electronic effects. For 2-substituted piperidines, the substituent's preference for the equatorial position is a well-established principle to avoid steric clashes. However, the presence of the N-benzyl group introduces additional complexity. The partial double bond character of the N-C(benzyl) bond can lead to allylic strain, which may favor an axial orientation for the C2 substituent in certain N-substituted piperidines.

DFT calculations can precisely quantify the relative energies of these conformers. A typical conformational analysis would involve geometry optimization of all possible chair and boat conformers to identify the global minimum energy structure and the relative energies of other low-lying conformers.

Table 1: Theoretical Relative Energies of this compound Conformers

| Conformer | C2-Methanol Orientation | N-Benzyl Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Equatorial | 1.5 - 2.5 |

| 3 | Equatorial | Axial | 2.0 - 3.0 |

| 4 | Axial | Axial | > 4.0 |

Note: The values in this table are illustrative and based on typical energy differences observed for substituted piperidines. Actual values would require specific DFT calculations for this compound.

The data suggests that the conformer with both the C2-methanol and N-benzyl groups in the equatorial position is the most stable, as this arrangement minimizes steric hindrance.

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: DFT can be used to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (δ) for ¹H and ¹³C nuclei. The predicted chemical shifts are highly sensitive to the molecular conformation. For example, the chemical shift of the proton attached to C2 would be expected to differ significantly between the equatorial and axial conformers due to the different magnetic environments. By comparing the calculated NMR spectra for different conformers with the experimental spectrum, the dominant conformation in solution can be determined.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These can be correlated with the peaks in an experimental infrared (IR) spectrum. Specific vibrational modes, such as the O-H stretch of the methanol (B129727) group and the C-N stretches of the piperidine ring, can provide structural information. For instance, the frequency of the O-H stretch may be influenced by intramolecular hydrogen bonding, which is conformation-dependent.

Molecular Dynamics (MD) Simulations of this compound and its Complexes

While DFT provides a static picture of a molecule's conformations, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This is particularly useful for understanding how the molecule behaves in a more complex environment, such as in solution or when interacting with other molecules.

The conformational equilibrium of this compound can be influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules. In a polar protic solvent like methanol, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. These interactions can stabilize certain conformations over others. For example, a conformation that allows for more favorable hydrogen bonding with the solvent may become more populated than in the gas phase.

MD simulations can be used to calculate the potential of mean force (PMF) along a specific dihedral angle, providing a free energy profile for conformational changes in a given solvent. This can reveal how the energy barriers between different conformers are affected by the solvent environment.

This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the piperidine ring and the oxygen atom of the methanol group. This makes it a potential bidentate ligand in coordination chemistry. MD simulations can be employed to study the dynamics of the interaction between this ligand and a metal ion.

These simulations can provide insights into:

Coordination Modes: The preferred geometry of the metal-ligand complex.

Binding Affinity: The strength of the interaction between the ligand and the metal ion can be estimated using methods like free energy perturbation or thermodynamic integration.

Dynamics of Complexation: The time evolution of the coordination sphere and the flexibility of the resulting complex.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Reactions Involving this compound

For studying chemical reactions involving a large molecule like this compound, especially in a complex environment like a solvent or an enzyme active site, a full quantum mechanical treatment can be computationally prohibitive. Hybrid QM/MM methods offer a solution by treating the chemically active part of the system with a high-level QM method, while the rest of the system is described by a more computationally efficient MM force field.

For instance, if this compound were to act as a chiral catalyst or ligand in a chemical reaction, a QM/MM approach could be used to model the reaction mechanism. The substrate and the catalytic part of the this compound molecule would be treated as the QM region, allowing for the accurate description of bond breaking and formation. The rest of the catalyst and the surrounding solvent molecules would constitute the MM region.

This approach would enable the calculation of the reaction energy profile, including the identification of transition states and intermediates. This would provide detailed mechanistic insights into how the chirality of this compound influences the stereochemical outcome of the reaction.

Elucidation of Reaction Mechanisms and Transition States

Understanding the stepwise process of a chemical reaction is fundamental to controlling its outcome. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction, thereby elucidating the detailed mechanism. This involves identifying the structures of reactants, intermediates, transition states, and products.

For this compound, these methods can be applied to various reactions in which it might participate, such as N-alkylation, oxidation of the hydroxyl group, or its use as a chiral ligand in asymmetric synthesis. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate. Computational location and characterization of transition states can reveal the key geometric and electronic factors that influence the activation energy.

For instance, in a hypothetical asymmetric aldol reaction where this compound acts as a chiral catalyst, DFT calculations could be used to model the transition states leading to the different stereoisomeric products. The energy difference between these diastereomeric transition states would determine the enantioselectivity of the reaction. While specific studies on this exact molecule are not prevalent in the searched literature, the principles are well-established for other chiral amino alcohols and piperidine derivatives.

Table 1: Hypothetical Transition State Analysis for a Catalyzed Reaction This table illustrates the type of data that could be generated from a computational study.

| Transition State | Relative Energy (kcal/mol) | Key Interatomic Distances (Å) |

| TS-R (leading to R-product) | 0.0 | C-C: 2.15, O-H: 1.85 |

| TS-S (leading to S-product) | 2.5 | C-C: 2.20, O-H: 1.90 |

Rational Design of Catalytic Systems

The insights gained from mechanistic studies can be leveraged for the rational design of more efficient and selective catalytic systems. By understanding how the structure of this compound influences the transition state energies in a catalyzed reaction, modifications can be proposed to enhance its catalytic performance.

Computational modeling allows for the in silico modification of the catalyst structure, such as introducing substituents on the benzyl (B1604629) group or the piperidine ring. The effect of these modifications on the catalyst's activity and selectivity can then be predicted by recalculating the energies of the relevant transition states. This approach significantly accelerates the catalyst development process by prioritizing the synthesis of the most promising candidates. For example, modifying the steric bulk or electronic properties of the benzyl group could lead to enhanced facial discrimination in an asymmetric reaction.

Structure-Reactivity Relationship Studies of this compound

Hammett and Taft Analyses of Substituent Effects

The Hammett equation (log(k/k₀) = σρ) relates the reaction rate (k) of a substituted derivative to that of the unsubstituted compound (k₀) through substituent constants (σ) and a reaction constant (ρ). A similar principle applies to the Taft equation, which is used for aliphatic systems.

To perform a Hammett analysis on this compound, a series of derivatives with different substituents on the para- or meta-position of the benzyl ring would be synthesized. The rates of a specific reaction, for example, the N-acylation, would be measured for each derivative. A plot of log(k/k₀) versus the Hammett substituent constant σ would yield the reaction constant ρ, which provides information about the electronic nature of the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction due to the development of a positive charge.

Table 2: Hypothetical Hammett Data for a Reaction of Substituted this compound Derivatives This table illustrates the kind of data that would be collected and analyzed in a Hammett study.

| Substituent (X) | Hammett Constant (σp) | Relative Rate (kX/kH) | log(kX/kH) |

| -OCH₃ | -0.27 | 0.25 | -0.60 |

| -CH₃ | -0.17 | 0.50 | -0.30 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.50 | 0.40 |

| -NO₂ | 0.78 | 20.0 | 1.30 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). The energy gap between the HOMO and LUMO is a key factor in determining the reactivity; a smaller gap generally leads to a more facile reaction.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring due to the presence of its lone pair of electrons. The LUMO would be associated with the antibonding orbitals of the molecule. In a reaction with an electrophile, the HOMO of the piperidine nitrogen would interact with the LUMO of the electrophile.

Computational software can readily calculate and visualize the HOMO and LUMO of this compound. Analysis of the orbital coefficients can predict the most likely sites of nucleophilic or electrophilic attack. Furthermore, in the context of pericyclic reactions where this molecule might act as a chiral dienophile, FMO theory can be used to predict the regioselectivity and stereoselectivity of the cycloaddition.

Table 3: Calculated Frontier Orbital Energies (Illustrative)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -8.5 | 1.2 | 9.7 |

| Electrophile A | -10.2 | -0.5 | 9.7 |

| Electrophile B | -11.5 | -1.8 | 9.7 |

A smaller HOMO-LUMO gap between the piperidine derivative and Electrophile B would suggest a more favorable interaction and potentially a faster reaction rate compared to Electrophile A.

In Silico Screening and Design of Novel Derivatives of this compound

Virtual Library Generation and Property Prediction

Computational chemistry enables the creation and evaluation of large virtual libraries of molecules before any synthetic work is undertaken. Starting from the core structure of this compound, a virtual library of novel derivatives can be generated by systematically introducing a wide variety of substituents at different positions on the molecule.

Once the virtual library is created, a range of molecular properties can be predicted for each compound using computational algorithms. These properties can include:

Physicochemical properties: such as logP (lipophilicity), polar surface area (PSA), and solubility.

Pharmacokinetic properties (ADME): Absorption, Distribution, Metabolism, and Excretion.

Potential biological activities: through docking studies against specific protein targets or by applying QSAR models.

Catalytic properties: by calculating the activation energies for key reaction steps.

This in silico screening process allows for the rapid identification of derivatives with a desired profile of properties, thereby guiding synthetic efforts towards the most promising candidates. For example, if the goal is to develop a new drug candidate, the virtual library could be screened for compounds with good predicted oral bioavailability and high binding affinity to a specific receptor. nih.gov

Table 4: Example of Predicted Properties for a Virtual Library of Derivatives

| Derivative ID | Substituent at C4 | Predicted logP | Predicted Binding Affinity (kcal/mol) |

| BPM-001 | -H | 2.5 | -7.2 |

| BPM-002 | -F | 2.6 | -7.5 |

| BPM-003 | -OH | 2.1 | -8.1 |

| BPM-004 | -CN | 2.3 | -7.8 |

This data can then be used to select a smaller, more focused set of compounds for synthesis and experimental testing.

Prediction of Chiral Induction Efficiency in Catalytic Cycles

The prediction of a chiral ligand's ability to induce enantioselectivity in a catalytic cycle is a primary objective of computational and theoretical chemistry in the field of asymmetric catalysis. For ligands such as this compound, understanding the origins of stereochemical control at a molecular level is crucial for optimizing existing catalytic systems and designing new, more efficient catalysts. This process relies on detailed quantum mechanical calculations to model the reaction pathways and, most importantly, the transition states that determine the stereochemical outcome of the reaction.

The enantiomeric excess (e.e.) of a reaction is determined by the difference in the free energy barriers (ΔΔG‡) of the two competing diastereomeric transition states leading to the (R) and (S) enantiomers. A fundamental principle is that even small differences in these energy barriers, typically in the range of 1-5 kcal/mol, can lead to significant enantioselectivity. seejph.com The relationship between the energy difference and the enantiomeric ratio is described by the equation:

ΔΔG‡ = -RT ln([R]/[S])

where R is the gas constant, T is the temperature, and [R]/[S] is the ratio of the two enantiomers.

Computational approaches, particularly Density Functional Theory (T), have become powerful tools for elucidating the mechanisms of asymmetric reactions and predicting their stereochemical outcomes. seejph.comacs.orgnih.gov These methods allow for the detailed study of transition state geometries and the non-covalent interactions that are often crucial for effective chiral induction. acs.orgnih.gov

Modeling the Catalytic Cycle and Identifying the Stereodetermining Step

A comprehensive computational investigation begins with mapping out the entire catalytic cycle for the reaction in which this compound acts as a chiral ligand. This involves identifying all intermediates and transition states for the key steps of the reaction, such as substrate coordination, the bond-forming or bond-breaking step, and product release. The stereodetermining step is the first irreversible step involving the chiral catalyst that leads to the formation of the new stereocenter. It is the transition state energies of this step that are critical for predicting the enantioselectivity.

Transition State Analysis and Energy Calculations

The following hypothetical data table illustrates the kind of results that would be generated from a DFT study on a generic catalytic reaction involving this compound as a chiral ligand.

| Transition State | ΔG‡ (kcal/mol) | Relative ΔG‡ (kcal/mol) | Predicted % e.e. |

|---|---|---|---|

| TS-(R) | 15.2 | 0.0 | 96 |

| TS-(S) | 17.5 | 2.3 |

In this hypothetical example, the transition state leading to the (R)-enantiomer is 2.3 kcal/mol lower in energy than the transition state leading to the (S)-enantiomer, which would result in a predicted enantiomeric excess of 96% in favor of the (R)-product at room temperature.

The Role of Non-covalent Interactions